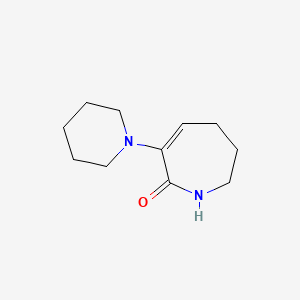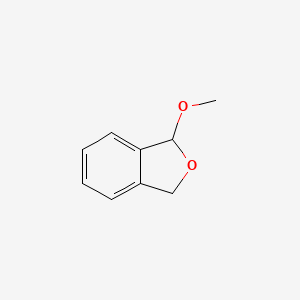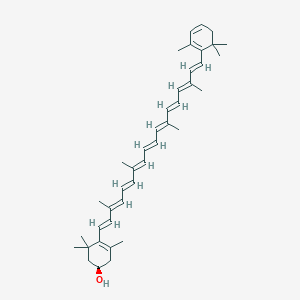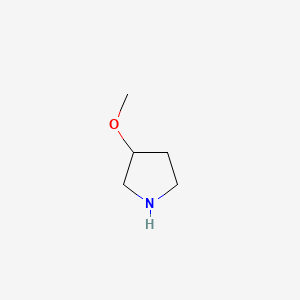![molecular formula C8H6ClN3O2 B1366426 4-Chlor-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-carbonsäure CAS No. 675111-88-3](/img/structure/B1366426.png)
4-Chlor-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-carbonsäure
Übersicht
Beschreibung
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid has several scientific research applications:
Wirkmechanismus
Target of Action
Compounds with a similar pyrazolo[3,4-b]pyridine core structure have been reported to inhibit several important proteins, such as cycline-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that pyrazolo[3,4-b]pyridine compounds can interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions . This suggests that 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid may also interact with its targets in a similar manner.
Pharmacokinetics
Compounds with lower molecular weight and lipophilicity are anticipated to have enhanced paracellular and transcellular absorption characteristics .
Result of Action
Similar compounds have been reported to exhibit a broad spectrum of activity, including anti-microbial, anti-viral, anti-fungal, anti-hypertensive, analgesic, antiquorum-sensing, anti-cancer, anti-inflammatory, anti-alzheimer’s, anti-diabetic, anti-nociceptive, anti-tuberculosis and anti-leishmanial activities .
Biochemische Analyse
Biochemical Properties
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to changes in gene expression, affecting the production of proteins that are essential for various cellular functions. Furthermore, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which affects phosphorylation events within the cell . This compound can bind to the active site of kinases, preventing them from interacting with their substrates. Additionally, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can induce conformational changes in proteins, altering their function and stability . These molecular interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt multiple cellular pathways simultaneously. Threshold effects have also been observed, where a certain dosage is required to achieve a noticeable biological effect .
Metabolic Pathways
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of nucleotides, affecting the overall nucleotide pool within the cell .
Transport and Distribution
The transport and distribution of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. Once inside the cell, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be targeted to the mitochondria, affecting mitochondrial function and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the carboxylic acid to an ester or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2H-Pyrazolo[3,4-B]pyridine: Another isomer with different tautomeric forms.
Uniqueness
4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group enhances its reactivity and potential for further functionalization .
Eigenschaften
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQOQCPMNZFHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466519 | |
| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675111-88-3 | |
| Record name | 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)
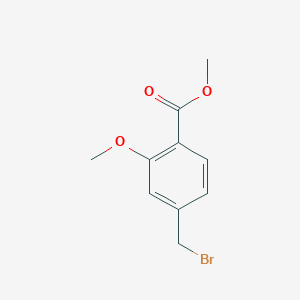


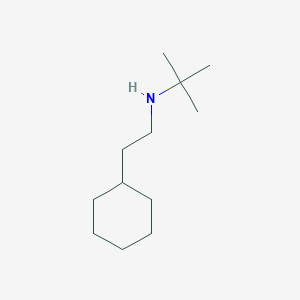
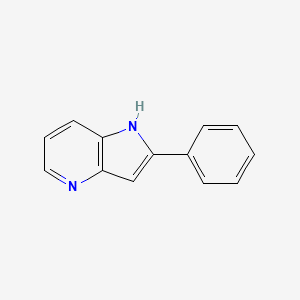
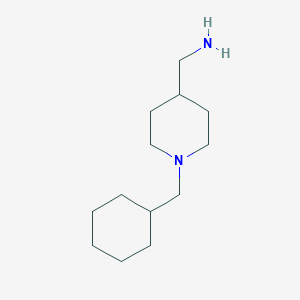
![2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B1366357.png)

